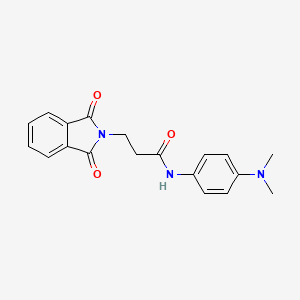![molecular formula C28H29N2O4+ B11636835 3-[Hydroxy(diphenyl)methyl]-1-[2-(4-nitrophenyl)-2-oxoethyl]-1-azoniabicyclo[2.2.2]octane](/img/structure/B11636835.png)
3-[Hydroxy(diphenyl)methyl]-1-[2-(4-nitrophenyl)-2-oxoethyl]-1-azoniabicyclo[2.2.2]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[Hydroxy(diphenyl)methyl]-1-[2-(4-nitrophenyl)-2-oxoethyl]-1-azoniabicyclo[222]octane is a complex organic compound with a unique structure that includes a hydroxy group, diphenylmethyl group, nitrophenyl group, and an azoniabicyclo[222]octane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Hydroxy(diphenyl)methyl]-1-[2-(4-nitrophenyl)-2-oxoethyl]-1-azoniabicyclo[222]octane typically involves multiple steps, including the formation of the azoniabicyclo[22Common reagents used in these reactions include brominating agents, nucleophiles, and oxidizing agents .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, such as continuous flow reactors and automated synthesis systems, to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
3-[Hydroxy(diphenyl)methyl]-1-[2-(4-nitrophenyl)-2-oxoethyl]-1-azoniabicyclo[2.2.2]octane undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzylic position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors.
Major Products Formed
The major products formed from these reactions include ketones, amines, and substituted derivatives of the original compound. These products can be further utilized in various applications or as intermediates in more complex syntheses.
Scientific Research Applications
3-[Hydroxy(diphenyl)methyl]-1-[2-(4-nitrophenyl)-2-oxoethyl]-1-azoniabicyclo[2.2.2]octane has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials or as a catalyst in chemical processes
Mechanism of Action
The mechanism of action of 3-[Hydroxy(diphenyl)methyl]-1-[2-(4-nitrophenyl)-2-oxoethyl]-1-azoniabicyclo[2.2.2]octane involves its interaction with specific molecular targets and pathways. The hydroxy(diphenyl)methyl group can interact with enzymes or receptors, while the nitrophenyl group may participate in redox reactions. The azoniabicyclo[2.2.2]octane moiety provides structural stability and influences the compound’s overall reactivity .
Comparison with Similar Compounds
Similar Compounds
3-[Hydroxy(diphenyl)methyl]-1-[2-(4-methylphenyl)-2-oxoethyl]-1-azoniabicyclo[2.2.2]octane: Similar structure but with a methyl group instead of a nitro group.
3-[Hydroxy(diphenyl)methyl]-1-[2-(4-chlorophenyl)-2-oxoethyl]-1-azoniabicyclo[2.2.2]octane: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
The uniqueness of 3-[Hydroxy(diphenyl)methyl]-1-[2-(4-nitrophenyl)-2-oxoethyl]-1-azoniabicyclo[2.2.2]octane lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the nitrophenyl group, in particular, distinguishes it from other similar compounds and may contribute to its specific applications and effects .
Properties
Molecular Formula |
C28H29N2O4+ |
|---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
2-[3-[hydroxy(diphenyl)methyl]-1-azoniabicyclo[2.2.2]octan-1-yl]-1-(4-nitrophenyl)ethanone |
InChI |
InChI=1S/C28H29N2O4/c31-27(22-11-13-25(14-12-22)29(33)34)20-30-17-15-21(16-18-30)26(19-30)28(32,23-7-3-1-4-8-23)24-9-5-2-6-10-24/h1-14,21,26,32H,15-20H2/q+1 |
InChI Key |
ZCDKFNSQGBARMP-UHFFFAOYSA-N |
Canonical SMILES |
C1C[N+]2(CCC1C(C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)CC(=O)C5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E,6E)-2,6-bis[(5-nitrofuran-2-yl)methylidene]cyclohexan-1-one](/img/structure/B11636755.png)
![9-Bromo-5-(4-tert-butylphenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11636756.png)
![methyl (2E)-2-({1-[2-(2-methoxyphenoxy)ethyl]-2-methyl-1H-indol-3-yl}methylidene)hydrazinecarboxylate](/img/structure/B11636760.png)
![2-(4-methylphenyl)-2-oxoethyl N-[(4-chlorophenyl)carbonyl]tryptophanate](/img/structure/B11636764.png)
![(4E)-4-[hydroxy(phenyl)methylidene]-5-(4-methylphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B11636772.png)
![N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-(propan-2-yloxy)benzamide](/img/structure/B11636784.png)
![Propan-2-yl 5-[(4-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B11636790.png)
![(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-phenylpyrrolidine-2,3-dione](/img/structure/B11636801.png)
![2-{[3-(Benzylsulfinyl)-2-hydroxypropyl]sulfanyl}-4-phenyl-6-(thiophen-2-yl)pyridine-3-carbonitrile](/img/structure/B11636806.png)
![6-Amino-4-{4-[(3-fluorobenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11636813.png)

![2-[(3-Methylbutyl)sulfanyl]-3-(4-methylphenyl)-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclopentan]-4-one](/img/structure/B11636833.png)

![methyl 2-{3-hydroxy-5-(4-methylphenyl)-4-[(3-methyl-4-propoxyphenyl)carbonyl]-2-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11636838.png)
